OATP1B1 Transporter Inhibition Potency Comparison
Wilforgine (WFG) exhibits significantly higher inhibitory potency against the hepatic uptake transporter OATP1B1 compared to the major TWHF components Triptolide (TPL) and Celastrol (CL) [1]. In a direct comparative study, the half-maximal inhibitory concentration (IC50) of Wilforgine was orders of magnitude lower than that of TPL and CL [1].
| Evidence Dimension | OATP1B1 Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.63 ± 0.61 μM |
| Comparator Or Baseline | Triptolide: 184 ± 36 μM; Celastrol: 448 ± 81 μM |
| Quantified Difference | Wilforgine is approximately 50-fold more potent than Triptolide and 123-fold more potent than Celastrol. |
| Conditions | In vitro OATP1B1-mediated uptake assay in HEK293 cells using 5 μM DCF as substrate. |
Why This Matters
Procurement of Wilforgine is essential for research focused on OATP1B1-mediated drug interactions, where its high potency enables studies at clinically relevant concentrations that are unattainable with less potent comparators like Triptolide.
- [1] Chen, J., Xue, Y., Shuai, X., Ni, C., Fang, Z., Ye, L., & Hong, M. (2022). Effect of major components of Tripterygium wilfordii Hook. f on the uptake function of organic anion transporting polypeptide 1B1. Toxicology and Applied Pharmacology, 435, 115848. View Source
